molecular formula C8H6N4O2 B1396029 6-Nitroquinazolin-2-amine CAS No. 882670-94-2

6-Nitroquinazolin-2-amine

Cat. No.: B1396029
CAS No.: 882670-94-2
M. Wt: 190.16 g/mol
InChI Key: GVIKGAWHOIFUFB-UHFFFAOYSA-N
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Description

6-Nitroquinazolin-2-amine is a chemical compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a nitro group at the sixth position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinazolin-2-amine typically involves multiple steps. One common method starts with the condensation of isatoic anhydride with urea to form quinazoline-2,4-dione. This intermediate is then nitrated using a nitrating mixture to yield 6-nitroquinazolin-2,4-dione. The final step involves the reduction of the nitro group to an amine group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis, which offers a more efficient and greener approach compared to conventional heating methods. This technique involves the use of microwave irradiation to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinazolin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 6-Aminoquinazolin-2-amine.

    Substitution: Various substituted quinazoline derivatives.

    Oxidation: Quinazoline derivatives with different oxidation states.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Nitroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, this compound can exert anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Nitroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro and amine groups allow for versatile chemical modifications, making it a valuable scaffold for drug development and industrial applications.

Properties

IUPAC Name

6-nitroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKGAWHOIFUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704860
Record name 6-Nitroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-94-2
Record name 6-Nitroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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